2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide
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Overview
Description
2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable to produce the compound in large quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving piperazine derivatives.
Industry: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can help alleviate symptoms of diseases characterized by cholinergic deficits.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.
Piperidine derivatives: These compounds share a similar heterocyclic structure and are widely used in pharmaceuticals.
Uniqueness
What sets 2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its potential as a selective acetylcholinesterase inhibitor makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-ethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-3-16(4-2)18(22)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZIFKNAXVPMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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